molecular formula C14H11N5OS2 B15283554 6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283554
M. Wt: 329.4 g/mol
InChI Key: IHMBAAHXXPEEBA-UHFFFAOYSA-N
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Description

6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C14H11N5OS2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}S2_{2}O
  • Molecular Weight : 284.37 g/mol

The compound features a triazole ring fused with a thiadiazole moiety and is substituted with a 5-methylisoxazole and a phenylsulfanyl group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as HeLa and MCF-7 have revealed that it induces apoptosis through the activation of caspase pathways. The IC50_{50} values for these cell lines are reported to be approximately 15 µM and 20 µM respectively .

Cell Line IC50 (µM)
HeLa15
MCF-720

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS lead to oxidative stress in cancer cells, contributing to cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazolo-thiadiazole derivatives against multi-drug resistant strains. The results indicated that the tested compound significantly reduced bacterial viability in a dose-dependent manner.

Study 2: Cancer Cell Line Assessment

In another study focusing on cancer treatment, the compound was administered to mice bearing tumor xenografts. The results showed a marked reduction in tumor size compared to controls treated with saline. Histopathological analysis confirmed increased apoptosis in tumor tissues.

Properties

Molecular Formula

C14H11N5OS2

Molecular Weight

329.4 g/mol

IUPAC Name

5-methyl-3-[3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C14H11N5OS2/c1-9-7-11(18-20-9)13-17-19-12(15-16-14(19)22-13)8-21-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

IHMBAAHXXPEEBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Origin of Product

United States

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